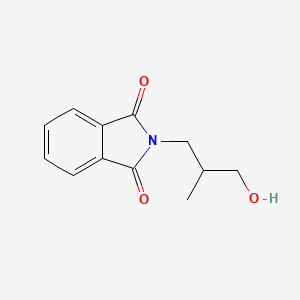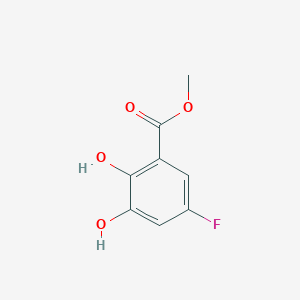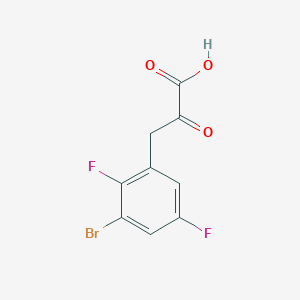
(R)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoindoline-1,3-dione core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and ®-3-hydroxy-2-methylpropylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the formation of the isoindoline-1,3-dione ring system.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindoline-1,3-dione core can be reduced to form the corresponding isoindoline.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding isoindoline.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学研究应用
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
(S)-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, which can alter their chemical and biological properties.
Phthalimide Derivatives: Compounds with a phthalimide core structure, which are used in various applications such as pharmaceuticals and agrochemicals.
Uniqueness
®-2-(3-Hydroxy-2-methylpropyl)isoindoline-1,3-dione is unique due to its specific chiral configuration and the presence of the hydroxyl group, which can influence its reactivity and biological activity. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-(3-hydroxy-2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-8(7-14)6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3 |
InChI 键 |
DVEGUJIAVRCLNH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)




